molecular formula C10H11ClN2O B13037291 (3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile

(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile

Cat. No.: B13037291
M. Wt: 210.66 g/mol
InChI Key: ZGNYCTDDQPAMFA-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is a chiral nitrile derivative featuring a propanenitrile backbone with an amino group at the 3rd carbon and a substituted phenyl ring. The phenyl substituents include a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m1/s1

InChI Key

ZGNYCTDDQPAMFA-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(CC#N)N)Cl

Origin of Product

United States

Biological Activity

(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is a chiral organic compound notable for its diverse biological activities. Characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₂O, with a molecular weight of 198.62 g/mol. The presence of the chlorine atom and methoxy group on the aromatic ring significantly influences its chemical reactivity and biological activity. The structural features allow for various interactions with biological targets, enhancing its potential utility in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The amino and nitrile groups facilitate hydrogen bonding with target molecules, which is crucial for modulating enzyme activity or receptor function.
  • Electrostatic Interactions : These interactions enhance the compound's affinity for various biological targets, influencing metabolic pathways or neurotransmission processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study analyzed the cytotoxicity of several derivatives against human tumor cells, revealing that structural modifications can significantly alter their effectiveness. The specific interactions of this compound with cellular targets may lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown potential antimicrobial activity, particularly against pathogenic bacteria. Its structural features allow it to disrupt bacterial cell walls or inhibit critical enzymatic functions necessary for bacterial survival. For instance, studies have demonstrated that related compounds can effectively inhibit Helicobacter pylori growth.

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of this compound on four human tumor cell lines. The results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Cell LineIC50 (µM)Selectivity Index
Tumor Cell Line 1154
Tumor Cell Line 2105
Normal Cell Line60-

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects on pathogenic bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Helicobacter pylori4 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substitutional Variations

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS 754214-90-9)
  • Structure : Differs in stereochemistry (S-configuration) and substituents: 5-bromo (Br) and 2-chloro (Cl) on the phenyl ring.
  • Impact: The bromine atom’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine.
  • Molecular Formula : C₉H₈BrClN₂ (higher molecular weight than the target compound due to bromine).
(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3)
  • Structure : Shorter carbon chain (acetonitrile vs. propanenitrile) with 3-fluoro (F) and 5-methoxy groups.
  • The absence of an amino group limits hydrogen-bonding capacity compared to the target compound .

Functional Group and Toxicity Comparisons

Cyanazine (CAS 21725-46-2)
  • Structure: Propanenitrile with a triazine ring substituent (ethylamino and chloro groups).
  • Impact :
    • The triazine moiety confers herbicidal activity but also environmental persistence, leading to its agricultural ban due to toxicity .
    • Unlike the target compound, Cyanazine’s triazine ring may interact with plant-specific enzymes, highlighting divergent applications.

Data Table: Key Structural and Property Comparisons

Compound Name CAS RN Formula Substituents Stereochemistry Key Properties/Notes
(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile Not provided C₁₀H₁₀ClN₂O 5-Cl, 3-OCH₃ R Chiral, potential bioactive scaffold
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 754214-90-9 C₉H₈BrClN₂ 5-Br, 2-Cl S Higher molecular weight (Br), steric effects
(3-Fluoro-5-methoxyphenyl)acetonitrile 914637-31-3 C₉H₈FNO 3-F, 5-OCH₃ - Shorter chain, hazardous (Category III)
Cyanazine 21725-46-2 C₉H₁₃ClN₆ Triazine group, ethylamino - Banned herbicide, environmental toxicity

Research Findings and Implications

  • Substituent Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups influence electronic distribution on the phenyl ring, affecting reactivity and binding. Bromine’s bulkiness may enhance lipophilicity but reduce metabolic stability .
  • Stereochemistry : The R-configuration in the target compound could favor interactions with specific biological targets (e.g., enzymes or receptors), whereas the S-enantiomer may exhibit reduced activity or off-target effects .
  • Toxicity Profiles : Cyanazine’s ban underscores the importance of evaluating environmental and health impacts of nitrile derivatives. The target compound’s absence of a triazine ring may reduce such risks .

Preparation Methods

Substituted Aromatic Ring Functionalization

The aromatic ring bearing the 5-chloro and 3-methoxy substituents is typically prepared or sourced as a substituted benzaldehyde or benzyl halide derivative. The methoxy group is generally introduced via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Detailed Preparation Process (Based on Patent and Research Data)

Solvent and Reagent Selection

  • Suitable solvents include hydrocarbon solvents, ethers, esters, chloro solvents, alcohols, polar aprotic solvents (e.g., dimethylformamide), ketones, nitriles, or mixtures thereof to optimize solubility and reaction rates.
  • Methylation steps for methoxy group introduction use methylating agents like dimethyl sulfate in the presence of bases such as potassium carbonate, often in solvents like methyl isobutyl ketone.

Typical Reaction Conditions

Step Reagents/Conditions Temperature Duration Notes
Methylation of phenol Dimethyl sulfate, K2CO3, methyl isobutyl ketone 20°C to reflux 2–4 hours Controlled addition to avoid side reactions
Cyanation Suitable cyanide source (e.g., KCN) 0–30°C 1–6 hours Careful control to prevent overreaction
Amination/Reductive amination Ammonia or amine source with reducing agent 0–40°C 1–12 hours Stereocontrol critical
Purification Recrystallization, solvent-antisolvent techniques Ambient to 50°C Variable To obtain pure stereoisomer

Isolation and Purification

  • Crude products are purified by recrystallization using solvents such as dichloromethane or toluene.
  • Solvent-antisolvent techniques and lyophilization are employed to obtain the amorphous or crystalline forms with high purity.
  • Washing with aqueous acidic or basic solutions helps remove impurities and residual reagents.

Research Findings on Optimized Synthesis

  • Use of mild bases and safer methylating agents improves yield and reduces hazardous byproducts.
  • Maintaining reaction temperatures between 15–40°C optimizes selectivity and minimizes racemization.
  • The choice of solvent system significantly influences crystallinity and purity of the final compound.
  • Recent studies emphasize room-temperature reactions in polar aprotic solvents such as DMF for rapid synthesis of related amino nitrile compounds with high stereoselectivity and yield.

Comparative Data Table: Preparation Parameters

Parameter Optimal Range/Condition Effect on Product
Temperature 15–40°C Maintains stereochemical purity
Solvent Hydrocarbon, ether, chloroform, DMF Influences solubility and crystallinity
Methylating Agent Dimethyl sulfate (2.5–3.0 mole ratio) Efficient methoxy group installation
Base Potassium carbonate or triethylamine Facilitates methylation and cyanation
Purification Method Recrystallization, solvent-antisolvent Enhances purity and removes impurities
Reaction Time 1–12 hours depending on step Balances conversion and side reactions

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